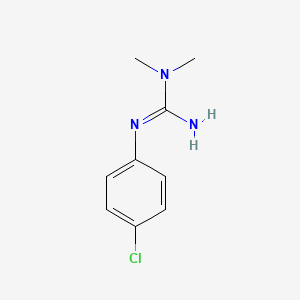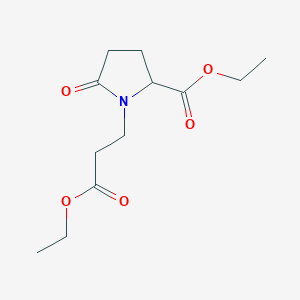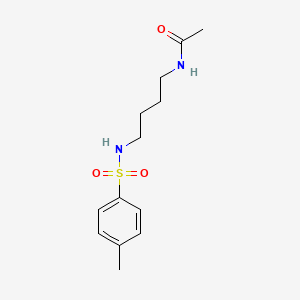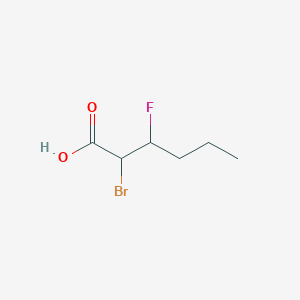![molecular formula C16H19NO2 B14008227 8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione CAS No. 78045-30-4](/img/structure/B14008227.png)
8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,4-Dimethylphenyl)-8-azaspiro[44]nonane-7,9-dione is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common method includes the use of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions. This method allows for the construction of chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess . Another approach involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid, which proceeds smoothly under mild conditions to yield the desired spiro compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis. For instance, the gold-catalyzed cyclization method mentioned earlier can be adapted for industrial production due to its mild reaction conditions and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols or amines.
Aplicaciones Científicas De Investigación
8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure and has been studied for its antimicrobial and anticancer activities.
3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione:
Uniqueness
8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione is unique due to its specific substitution pattern and the presence of the dimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
78045-30-4 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-11-5-6-13(9-12(11)2)17-14(18)10-16(15(17)19)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Clave InChI |
XMIDSPCGOTZDNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)





![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)


![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)

![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)
